molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

Bicyclo[2.2.2]octan-1-amine

Cat. No. B072785
CAS RN: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871758B2

Procedure details

300 mg of 5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide and 163 mg of 1-aminobicyclo[2.2.2]octane hydrochloride were dissolved in a mixture of 5 ml of dichloromethane and 0.38 ml of N,N-diisopropylethylamine, and the mixture was stirred at room temperature for 72 hours. Subsequently, the reaction solution was concentrated by rotary evaporation and the residue was purified in a purification laboratory by means of preparative HPLC. After lyophilization of the product-containing fractions, the product (166 mg) was thus obtained with a molecular weight of 314.5 g/mol (C15H26N2O3S); MS (ESI): m/e=315 (M+H+).
Name
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OC(OC2C=CC([N+]([O-])=O)=CC=2)=NS1(=O)=O.Cl.[NH2:24][C:25]12[CH2:32][CH2:31][CH:28]([CH2:29][CH2:30]1)[CH2:27][CH2:26]2>ClCCl.C(N(CC)C(C)C)(C)C>[NH2:24][C:25]12[CH2:32][CH2:31][CH:28]([CH2:29][CH2:30]1)[CH2:27][CH2:26]2 |f:1.2|

Inputs

Step One
Name
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
Quantity
300 mg
Type
reactant
Smiles
CC1(S(N=C(OC1(C)C)OC1=CC=C(C=C1)[N+](=O)[O-])(=O)=O)C
Name
Quantity
163 mg
Type
reactant
Smiles
Cl.NC12CCC(CC1)CC2
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.38 mL
Type
solvent
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified in a purification laboratory by means of preparative HPLC

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC12CCC(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: CALCULATEDPERCENTYIELD 131.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.